(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)acetic acid
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Overview
Description
2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the core diazinane structure. This is followed by the introduction of the tert-butylphenyl group and the dichlorophenoxyacetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microreactor technology can also enhance the sustainability and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Used as an antioxidant in various industries.
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of organic light-emitting diodes (OLEDs).
Uniqueness
2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID is unique due to its combination of aromatic and aliphatic structures, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C23H20Cl2N2O5S |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
2-[4-[(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,6-dichlorophenoxy]acetic acid |
InChI |
InChI=1S/C23H20Cl2N2O5S/c1-23(2,3)13-4-6-14(7-5-13)27-21(31)15(20(30)26-22(27)33)8-12-9-16(24)19(17(25)10-12)32-11-18(28)29/h4-10H,11H2,1-3H3,(H,28,29)(H,26,30,33)/b15-8+ |
InChI Key |
OXNVTIQSCNSKBZ-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/C(=O)NC2=S |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=O)NC2=S |
Origin of Product |
United States |
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